molecular formula C24H22N2O3S B3684270 2-(2-methoxyphenoxy)-1-{2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazol-1-yl}ethanone

2-(2-methoxyphenoxy)-1-{2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazol-1-yl}ethanone

Cat. No.: B3684270
M. Wt: 418.5 g/mol
InChI Key: ZOWIEJRQTUEJRX-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-1-{2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazol-1-yl}ethanone is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-1-{2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazol-1-yl}ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the sulfanyl group: The benzimidazole intermediate is then reacted with 4-methylbenzyl chloride in the presence of a base to introduce the sulfanyl group.

    Attachment of the ethanone moiety: The final step involves the reaction of the intermediate with 2-methoxyphenol and a suitable acylating agent to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-1-{2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazol-1-yl}ethanone can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with different substituents replacing the methoxy group.

Scientific Research Applications

2-(2-Methoxyphenoxy)-1-{2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazol-1-yl}ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-1-{2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazol-1-yl}ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:

    Molecular Targets: Enzymes, receptors, and other proteins that are involved in oxidative stress and inflammation.

    Pathways: Modulation of signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone: Similar structure but lacks the benzimidazole and sulfanyl groups.

    2-(2-Methoxyphenoxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)acetohydrazide: Contains a hydrazide group instead of the ethanone moiety.

Uniqueness

2-(2-Methoxyphenoxy)-1-{2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazol-1-yl}ethanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzimidazole and sulfanyl groups, in particular, enhances its potential as a therapeutic agent and a versatile building block in organic synthesis.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-1-[2-[(4-methylphenyl)methylsulfanyl]benzimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-17-11-13-18(14-12-17)16-30-24-25-19-7-3-4-8-20(19)26(24)23(27)15-29-22-10-6-5-9-21(22)28-2/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWIEJRQTUEJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2C(=O)COC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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